Reactive Green 19 chemical structure and properties
Reactive Green 19 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reactive Green 19 is a synthetic, poly-aromatic sulfonated azo dye that has found significant utility beyond the textile industry, emerging as a valuable tool in biochemical and pharmaceutical research. Its unique chemical structure allows for specific interactions with a variety of proteins, making it an effective ligand for affinity chromatography and a potential modulator of enzyme activity. This technical guide provides an in-depth overview of the chemical and physical properties of Reactive Green 19, detailed experimental protocols for its application in protein purification, and a discussion of its role in enzyme kinetics.
Chemical Structure and Physicochemical Properties
Reactive Green 19 is a complex molecule characterized by a multi-ring aromatic structure, multiple sulfonate groups, and reactive dichlorotriazine moieties. These features contribute to its vibrant green color, high water solubility, and its ability to form covalent bonds with hydroxyl-containing matrices and interact with the active sites of various proteins.
A visual representation of the chemical structure of Reactive Green 19 is provided below.
The key physicochemical properties of Reactive Green 19 are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | hexasodium;(6E)-4-amino-3-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-6-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-5-oxonaphthalene-2,7-disulfonate | [1] |
| CAS Number | 61931-49-5 | [1] |
| Molecular Formula | C40H23Cl2N15Na6O19S6 | [2][3] |
| Molecular Weight | 1418.93 g/mol | [2][3] |
| Appearance | Dark green to black powder | [2] |
| Solubility in Water | 120 g/L at 20°C, 150 g/L at 50°C | [3] |
| Hydrogen Bond Donor Count | 6 | [4] |
| Hydrogen Bond Acceptor Count | 34 | [4] |
| Rotatable Bond Count | 12 | [4] |
Applications in Protein Purification: Dye-Ligand Affinity Chromatography
The structural complexity of Reactive Green 19, particularly its triazine ring and polyaromatic system, allows it to act as a pseudo-affinity ligand, mimicking the binding of biological cofactors like NAD+ or ATP to the active sites of various enzymes.[2] This property is exploited in dye-ligand affinity chromatography for the purification of a wide range of proteins.
Principles of Reactive Green 19 Affinity Chromatography
Dye-ligand affinity chromatography is a powerful protein purification technique that utilizes the specific binding interaction between a dye molecule, immobilized on a solid support, and the target protein.[5] The process involves three main stages:
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Equilibration: The chromatography column, containing a solid matrix (e.g., sepharose, agarose) to which Reactive Green 19 is covalently bound, is equilibrated with a binding buffer. This buffer is optimized to promote the binding of the target protein to the immobilized dye.
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Sample Application and Washing: The crude protein sample is loaded onto the column. The target protein binds to the Reactive Green 19 ligand, while unbound proteins and contaminants are washed away with the binding buffer.
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Elution: The bound protein is recovered by changing the buffer conditions to disrupt the protein-dye interaction. This is typically achieved by increasing the ionic strength of the buffer (e.g., with a high concentration of salt like NaCl or KCl) or by introducing a competing molecule that has a higher affinity for the dye or the protein.
The general workflow for protein purification using Reactive Green 19 affinity chromatography is illustrated in the following diagram.
Experimental Protocol: Purification of Glutathione Reductase
This protocol provides a general guideline for the purification of glutathione reductase from a cell lysate using a Reactive Green 19-agarose column.
Materials:
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Reactive Green 19-Agarose column
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Cell lysate containing glutathione reductase
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Binding Buffer: 20 mM Tris-HCl, pH 7.5
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Elution Buffer: 20 mM Tris-HCl, pH 7.5, containing 1 M NaCl
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Spectrophotometer
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Protein assay reagents (e.g., Bradford or BCA)
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SDS-PAGE equipment and reagents
Methodology:
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Column Equilibration: Equilibrate the Reactive Green 19-Agarose column with 5-10 column volumes of Binding Buffer.
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Sample Loading: Load the clarified cell lysate onto the column at a flow rate of approximately 1 mL/min. Collect the flow-through for analysis.
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Washing: Wash the column with 10-15 column volumes of Binding Buffer, or until the absorbance of the eluate at 280 nm returns to baseline. This step removes unbound proteins.
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Elution: Elute the bound glutathione reductase from the column by applying the Elution Buffer. Collect fractions of 1-2 mL.
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Analysis:
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Measure the protein concentration of the collected fractions using a standard protein assay.
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Assay the fractions for glutathione reductase activity.
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Analyze the purity of the eluted fractions by SDS-PAGE.
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Interaction with Enzymes: A Tool for Kinetic Studies
Beyond its use in purification, Reactive Green 19 can serve as a tool to study enzyme kinetics. Its ability to bind to the active sites of certain enzymes can lead to inhibition, providing insights into the enzyme's mechanism of action.
Principles of Enzyme Inhibition by Reactive Green 19
Reactive Green 19 typically acts as a competitive or non-competitive inhibitor.
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Competitive Inhibition: The dye binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.
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Non-competitive Inhibition: The dye binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency.
The interaction between an enzyme and an inhibitor like Reactive Green 19 can be represented by the following signaling pathway diagram.
Experimental Protocol: Determining the Inhibition Kinetics of an Enzyme
This protocol outlines a general method for determining the type and extent of enzyme inhibition by Reactive Green 19.
Materials:
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Purified enzyme of interest
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Substrate for the enzyme
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Reactive Green 19 solution of known concentration
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Assay buffer specific to the enzyme
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Spectrophotometer or other appropriate detection instrument
Methodology:
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Enzyme Activity Assay: Establish a standard assay to measure the initial velocity of the enzyme-catalyzed reaction in the absence of the inhibitor.
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Inhibition Studies:
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Perform the enzyme activity assay in the presence of varying concentrations of Reactive Green 19, while keeping the substrate concentration constant.
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Repeat the assays with different fixed concentrations of the substrate and varying concentrations of Reactive Green 19.
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Data Analysis:
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Plot the initial reaction velocity against the substrate concentration in the presence and absence of the inhibitor (Michaelis-Menten plot).
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Generate a Lineweaver-Burk plot (double reciprocal plot) to determine the type of inhibition (competitive, non-competitive, or uncompetitive) and to calculate the inhibition constant (Ki).
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Conclusion
Reactive Green 19 is a versatile and cost-effective tool for researchers in the life sciences. Its well-defined chemical properties and its ability to interact specifically with a range of proteins make it an invaluable ligand for affinity chromatography and a useful probe for studying enzyme kinetics. The protocols and information provided in this guide serve as a starting point for the application of Reactive Green 19 in various research and development settings. As with any experimental technique, optimization of the described protocols for specific applications is highly recommended to achieve the best results.
